molecular formula C9H5F3N2O3 B1387215 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid CAS No. 869782-94-5

5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

Cat. No.: B1387215
CAS No.: 869782-94-5
M. Wt: 246.14 g/mol
InChI Key: DJKYXGHMEGLNLG-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a compound that features a trifluoromethoxy group attached to an indazole ring The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method involves the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    5-Methoxy-1H-indazole-3-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group.

    5-Fluoro-1H-indazole-3-carboxylic acid: Features a fluorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications, making it distinct from its analogs .

Biological Activity

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H5_5F3_3N2_2O3_3, with a molecular weight of approximately 246.14 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group into an indazole framework. A common synthetic route includes:

  • Starting Material : 5-hydroxy-1H-indazole-3-carboxylic acid.
  • Reagent : Trifluoromethyl iodide.
  • Base : Potassium carbonate.
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Conditions : Elevated temperatures to facilitate the reaction.

This method allows for efficient incorporation of the trifluoromethoxy group, yielding a product with enhanced bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : Research indicates that derivatives of indazole, including this compound, exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar structures have shown IC50_{50} values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties .
  • Case Study : A derivative demonstrated an IC50_{50} value of less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition and potential therapeutic applications in targeting specific cancer pathways .

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence supporting the antimicrobial properties of this compound:

  • Research Findings : Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial activity against a range of bacterial strains, although specific data on this compound remains limited .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeatureIC50_{50} (nM)
5-(Trifluoromethyl)-1H-indazole-3-carboxylic acidContains a trifluoromethyl groupTBD
5-Methoxy-1H-indazole-3-carboxylic acidContains a methoxy groupTBD
5-Fluoro-1H-indazole-3-carboxylic acidFeatures a fluorine atomTBD
6-Bromo-1H-indazole-3-carboxylic acidContains a bromo substituentTBD

The trifluoromethoxy group imparts distinct pharmacological properties that may enhance bioavailability and efficacy compared to its analogs.

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKYXGHMEGLNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652138
Record name 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869782-94-5
Record name 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869782-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-3-carboxylic acid, 5-(trifluoromethoxy)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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